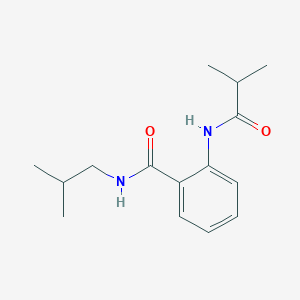

N-isobutyl-2-(isobutyrylamino)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Chemical Biology and Medicinal Chemistry Research

Benzamide scaffolds are of paramount importance in the development of new therapeutic agents and molecular probes. Their ability to form key interactions, such as hydrogen bonds, with biological targets like enzymes and receptors underpins their wide-ranging pharmacological activities. researchgate.net Researchers have successfully incorporated the benzamide core into drugs targeting a diverse array of conditions.

The scientific literature highlights the broad utility of benzamide derivatives, which have been investigated for their potential as:

Anticancer agents nih.govresearchgate.netingentaconnect.com

Antimicrobial agents nanobioletters.comnih.gov

Dopamine (B1211576) receptor ligands nih.gov

Hedgehog signaling pathway inhibitors nih.gov

Upregulators of Apolipoprotein A-I transcription researchgate.net

This widespread application demonstrates the adaptability of the benzamide scaffold, allowing chemists to modify its structure to achieve specific biological effects.

Overview of N-Substituted and Ring-Substituted Benzamides as Research Probes

The functional diversity of benzamides is achieved through substitution on the amide nitrogen (N-substitution) and/or on the benzene (B151609) ring (ring-substitution). These modifications allow for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn influences its biological activity.

N-Substituted Benzamides: Modification at the nitrogen atom of the amide is a common strategy to explore the binding pockets of target proteins. The nature of the substituent can impact the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor. For instance, studies on N-substituted benzamide derivatives have been conducted to evaluate their efficacy as antitumor agents, with the substituent playing a critical role in the compound's activity. nih.govingentaconnect.com

Ring-Substituted Benzamides: Altering the substitution pattern on the phenyl ring provides another avenue to modulate biological function. Substituents can influence the molecule's orientation within a binding site and can be crucial for establishing specific interactions with the target. Research on ring-substituted benzamides has revealed that the position and nature of the substituent can significantly affect binding affinity and selectivity for specific receptors, such as dopamine receptor subtypes. nih.gov Furthermore, the stereochemistry of these substitutions can lead to complex and specific photochemical reactions, as seen in the ring expansion of lithiated benzamides. bris.ac.uk

Contextualizing N-isobutyl-2-(isobutyrylamino)benzamide within Benzamide Derivative Research

This compound is a specific example of a di-substituted benzamide, featuring substitutions on both the amide nitrogen and the benzene ring. Its structure combines features from both N-substituted and ring-substituted benzamides.

The N-isobutyl group: This is a common alkyl substituent found in various biologically active molecules. Its presence influences the lipophilicity and steric profile of the compound.

The 2-(isobutyrylamino) group: This ring substitution introduces a second amide functionality. The "isobutyrylamino" portion itself contains an isobutyl group attached to an amide, which is then linked to the primary benzamide ring at the ortho-position. This substitution pattern can facilitate intramolecular hydrogen bonding and chelation with metal ions, which is a known strategy in the design of certain enzyme inhibitors. nih.govingentaconnect.com

While specific research findings on this compound are not widely available in public literature, its structure suggests it is a compound designed for research purposes, likely as a probe to investigate specific biological targets. Its design incorporates established principles of medicinal chemistry, leveraging the versatility of the benzamide scaffold.

Chemical and Physical Properties

Below are the predicted and known properties of a closely related compound, N-isobutylbenzamide, which can serve as a reference for understanding the potential characteristics of this compound.

Interactive Data Table of N-isobutylbenzamide Properties

| Property | Value | Reference |

| Molecular Formula | C11H15NO | nih.gov |

| Molecular Weight | 177.24 g/mol | nih.gov |

| IUPAC Name | N-(2-methylpropyl)benzamide | nih.gov |

| CAS Number | 5705-57-7 | nih.gov |

| Normal Boiling Point | 581.36 K | chemeo.com |

| Normal Melting Point | 327.74 K | chemeo.com |

| logP (Octanol/Water) | 2.072 | chemeo.com |

Synthesis of Substituted Benzamides

The synthesis of N-substituted benzamides is a well-established area of organic chemistry. A common method involves the reaction of a carboxylic acid or its activated derivative (like an acyl chloride) with an appropriate amine.

For a compound like this compound, a potential synthetic route could involve multiple steps, starting with a suitably substituted benzoic acid derivative. For example, a common procedure for creating N-substituted benzamides involves reacting the corresponding amine with benzoyl chloride or by the reaction of N-isobutyl amine with acetic anhydride (B1165640). umich.edu

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropanoylamino)-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10(2)9-16-15(19)12-7-5-6-8-13(12)17-14(18)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSGSVAYUHYVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of N Isobutyl 2 Isobutyrylamino Benzamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of organic molecules. For a compound like N-isobutyl-2-(isobutyrylamino)benzamide, a multi-technique approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the protons of the two amide N-H groups, and the aliphatic protons of the two separate isobutyl and isobutyryl groups. The aromatic region would likely show a complex multiplet pattern due to the ortho-disubstitution. The aliphatic region would feature characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet of doublets or triplet for the methylene group attached to the nitrogen) and the isobutyryl group (a doublet for the two methyl groups and a septet for the methine proton).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would be expected to show signals for the two carbonyl carbons of the amide groups, multiple distinct signals for the aromatic carbons, and signals corresponding to the carbons of the isobutyl and isobutyryl aliphatic side chains. The chemical shifts of these carbons provide insight into their electronic environment. For instance, data for the related compound N-isobutylbenzamide shows characteristic signals for the isobutyl group and the benzoyl moiety, which serve as a basis for predicting the spectrum of the target molecule. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 8.5 (m) | 120 - 140 |

| Amide N-H (isobutyl) | 6.0 - 7.0 (br s) | - |

| Amide N-H (isobutyryl) | 8.5 - 9.5 (br s) | - |

| C=O (benzamide) | - | ~168 |

| C=O (isobutyryl) | - | ~176 |

| Isobutyl -CH₂- | ~3.2 (t) | ~47 |

| Isobutyl -CH- | ~1.9 (m) | ~28 |

| Isobutyl -CH₃ | ~0.9 (d) | ~20 |

| Isobutyryl -CH- | ~2.8 (sept) | ~36 |

| Isobutyryl -CH₃ | ~1.2 (d) | ~19 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Two distinct N-H stretching vibrations should be visible in the region of 3200-3400 cm⁻¹, corresponding to the two different amide groups. Strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the two amide functionalities would be prominent in the 1630-1680 cm⁻¹ region. Other expected signals include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹. Data from benzamide (B126) itself and its derivatives confirm these characteristic absorption regions. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amide) | 3200 - 3400 | Medium-Strong |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretching (Amide I) | 1630 - 1680 | Strong |

| N-H Bending (Amide II) | 1510 - 1570 | Medium-Strong |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |

| C-H Bending (out-of-plane) | 700 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The technique also reveals structural information through the analysis of fragmentation patterns that occur when the molecule is ionized and broken apart.

The molecular formula of this compound is C₁₅H₂₂N₂O₂. Its calculated monoisotopic mass is 262.1681 g/mol . In an ESI-MS experiment, the compound would be expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 263.1754.

The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses. Common fragmentation pathways for related structures include cleavage of the amide bonds. For example, the loss of the isobutyl group or the isobutyryl group are plausible fragmentation steps. The fragmentation of protonated benzylamines often involves complex rearrangements and the formation of stable ions like the benzyl cation (m/z 91) or related structures. nih.gov

Table 3: Predicted Molecular Ion and Key Fragments in Mass Spectrometry

| Ion / Fragment | Proposed Formula | Predicted m/z |

| [M+H]⁺ | [C₁₅H₂₃N₂O₂]⁺ | 263.18 |

| [M - C₄H₇O]⁺ | [C₁₁H₁₅N₂O]⁺ | 191.12 |

| [M - C₄H₉]⁺ | [C₁₁H₁₄N₂O₂]⁺ | 206.10 |

| Benzoyl ion | [C₇H₅O]⁺ | 105.03 |

Single-Crystal X-ray Diffraction Studies of this compound and Related Structures

Theoretical and Computational Chemistry Studies of N Isobutyl 2 Isobutyrylamino Benzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic electronic properties of a molecule. For N-isobutyl-2-(isobutyrylamino)benzamide, these calculations would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

The initial step in a DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the geometries of the benzamide (B126) core, the isobutyl groups, and the amide linkages.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, N-H bending, and C-H vibrations within the aromatic ring and alkyl chains.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Amide C=O | Stretching | 1650-1690 |

| Benzamide C=O | Stretching | 1630-1670 |

| C=C Aromatic Ring | Stretching | 1450-1600 |

| N-H | Bending | 1510-1570 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amide nitrogen atoms, while the LUMO would likely be distributed over the carbonyl groups and the benzene (B151609) ring.

Table 2: Hypothetical Frontier Orbital Data for this compound

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the two carbonyl groups, making them the primary sites for interaction with electrophiles. The areas around the amide and aromatic hydrogen atoms would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction.

Fukui functions offer a more quantitative method to determine the reactivity of different atomic sites within a molecule. These descriptors are derived from the change in electron density as the number of electrons in the system changes. They help to pinpoint the specific atoms most likely to participate in electrophilic, nucleophilic, or radical attacks.

For this compound, the Fukui functions would likely confirm that the carbonyl oxygen atoms are the most susceptible to electrophilic attack, while certain carbon atoms in the aromatic ring and the carbonyl carbons might be identified as the primary sites for nucleophilic attack.

Table 3: Anticipated NBO Analysis Results for Key Interactions

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP(O) of C=O | π*(C-N) of amide | Hyperconjugation | High |

| LP(N) of amide | π*(C=O) of amide | Hyperconjugation | High |

Molecular Dynamics Simulations to Explore Conformational Space

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior and conformational flexibility over time. An MD simulation of this compound, typically in a solvent environment, would reveal how the molecule moves, folds, and interacts with its surroundings.

In Silico Predictions of Molecular Interactions with Biomolecular Targets

Theoretical predictions of how a molecule might interact with biological macromolecules are a cornerstone of modern drug discovery and molecular biology. These computational techniques, including molecular docking and binding energy calculations, provide valuable insights into the potential binding modes and affinities of a ligand to a protein's active site. However, for this compound, there is currently no scientific literature detailing such investigations.

Molecular Docking Studies to Investigate Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding topology and non-covalent interactions between a ligand and its target protein.

A comprehensive search of scholarly databases indicates that no molecular docking studies have been published for this compound. Consequently, there is no data available on its potential biomolecular targets, predicted binding poses, or the specific amino acid residues with which it might interact.

Binding Energy Calculations and Ligand-Protein Interaction Profiling

Following molecular docking, binding energy calculations are often employed to estimate the strength of the association between a ligand and a protein. These calculations, which can range from scoring functions to more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), help in ranking potential ligands and understanding the energetic contributions of different interactions.

As with molecular docking, there are no published studies that report binding energy calculations or detailed ligand-protein interaction profiles for this compound. Such a profile would typically include a breakdown of the forces contributing to binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The absence of this data means that the energetic aspects of this compound's potential interactions with any biomolecular target remain uncharacterized.

Structure Activity Relationship Sar Studies of Substituted Benzamide Scaffolds Relevant to N Isobutyl 2 Isobutyrylamino Benzamide

Impact of N-Substituents (e.g., Isobutyl) on Molecular Interactions

The substituent attached to the amide nitrogen (the N-substituent) of the benzamide (B126) scaffold plays a pivotal role in defining the molecule's interaction profile. The nature of this group can influence binding affinity, selectivity, and physical properties like solubility and membrane permeability. In the case of an N-isobutyl group, its size, hydrophobicity, and conformational flexibility are key determinants of its effect.

Research on various benzamide-containing compounds demonstrates that the N-substituent often occupies a hydrophobic pocket within the target protein's binding site. The size and shape of this substituent must be complementary to the pocket to achieve optimal van der Waals contacts and maximize binding affinity. For instance, in studies of FtsZ inhibitors, a class of antibacterial agents, it was found that a hydrophobic group of medium size at this position could enhance potency significantly. researchgate.net The isobutyl group, with its branched alkyl structure, provides bulk and hydrophobicity that can be crucial for fitting into such pockets.

The table below illustrates how modifications to N-substituents in a benzamide series can impact biological activity, highlighting the importance of this position for molecular interactions.

Table 1: Illustrative Impact of N-Substituent Modification on Activity in a Hypothetical Benzamide Series Note: Data is illustrative to demonstrate SAR principles.

| N-Substituent | Relative Potency | Rationale for Change in Potency |

| -H | 1x | Lacks hydrophobic bulk to engage with binding pocket. |

| -Methyl | 15x | Small hydrophobic group begins to interact with pocket. |

| -Ethyl | 40x | Increased hydrophobic interactions. |

| -Isobutyl | 100x | Branched structure provides optimal fit and hydrophobicity for the target pocket. |

| -tert-Butyl | 70x | Increased steric bulk may lead to a suboptimal fit or steric clashes. |

| -Benzyl | 90x | Aromatic ring may form pi-stacking interactions, but may not be as optimal as the isobutyl fit. |

Role of 2-Position Substitution (e.g., Isobutyrylamino) on Molecular Recognition

Substitution at the 2-position (ortho-position) of the benzamide ring significantly influences the molecule's conformation and its ability to form key interactions for molecular recognition. A 2-substituent like an isobutyrylamino group can act as a critical hydrogen bond donor and/or acceptor, and its presence can force the entire molecule into a specific three-dimensional arrangement.

The ortho-substituent can form intramolecular hydrogen bonds with the amide proton of the primary benzamide. This interaction restricts the rotation around the C(ring)-C(amide) bond, effectively locking the conformation of the side chain relative to the aromatic ring. This pre-organization can reduce the entropic cost of binding to a receptor, thereby enhancing affinity. researchgate.net Studies on 2-O-alkylated benzamides, which serve as α-helix mimetics, show that the substitution pattern on the benzamide scaffold dictates the curvature of the molecule, which is crucial for its molecular recognition properties. nih.govresearchgate.net

In the context of N-isobutyl-2-(isobutyrylamino)benzamide, the 2-isobutyrylamino group offers several potential interaction points. The secondary amide within this substituent has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features can engage in specific hydrogen bonding patterns with amino acid residues in a target protein, contributing to both affinity and selectivity. For example, in the design of inhibitors for certain enzymes, the ability of ortho-substituents to form specific hydrogen bonds is a well-established strategy for improving potency. acs.org Computational analysis of 2-(benzylsulfinyl)benzamide highlighted that interactions involving the 2-position substituent are critical for the enantioseparation mechanism, underscoring the importance of this position in molecular recognition processes. nih.gov

Systematic Chemical Modification Strategies to Probe SAR

To systematically understand the relationship between the structure of a benzamide derivative and its biological activity, medicinal chemists employ several modification strategies. These approaches allow for a detailed probing of the pharmacophore—the essential ensemble of steric and electronic features necessary for biological activity.

Isosteric and bioisosteric replacement is a widely used strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. nih.gov This technique is used to improve potency, enhance selectivity, alter metabolic stability, or reduce toxicity. nih.govdrughunter.com

For the benzamide scaffold, the amide bond itself is a common target for bioisosteric replacement. While essential for the activity of many compounds, the amide bond can be susceptible to enzymatic cleavage. Replacing it with more stable mimics that retain its key hydrogen bonding and conformational features is a common goal. nih.gov Heterocyclic rings are frequently used as amide bioisosteres. drughunter.com

Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is considered an excellent bioisostere for the trans-amide bond, as it mimics its geometry and preserves the distribution of hydrogen bond donors and acceptors. nih.govnih.gov

Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are also common amide replacements that can mimic the planarity and dipole moment of an amide, often leading to improved metabolic stability and cell permeability. nih.gov

Thioamides: Replacing the amide carbonyl oxygen with sulfur to form a thioamide is another classic isosteric substitution. This change increases lipophilicity, alters hydrogen bonding capacity (the thioamide NH is more acidic), and can provide valuable SAR data by probing the importance of the carbonyl oxygen as a hydrogen bond acceptor. nih.gov

These replacements allow chemists to dissect which properties of the original functional group are essential for activity. nih.gov

Table 2: Examples of Bioisosteric Replacements for the Amide Group in Benzamide Scaffolds

| Original Group | Bioisosteric Replacement | Key Properties Mimicked/Altered | Potential Advantage |

| Amide (-CONH-) | 1,2,3-Triazole | Mimics trans-amide geometry, H-bond pattern. nih.govnih.gov | Increased metabolic stability. nih.gov |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment. nih.gov | Improved metabolic stability and permeability. nih.gov |

| Amide (-CONH-) | Thioamide (-CSNH-) | Similar size; alters H-bond capacity (weaker acceptor, stronger donor). nih.gov | Probes importance of H-bond acceptor strength; can increase lipophilicity. nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CF₂-NH-) | Electronegative group mimics carbonyl; amine basicity is reduced. drughunter.com | Enhanced metabolic stability against proteolysis. drughunter.com |

Flexible molecules can adopt numerous conformations, and only one or a few may be "active" at the biological target. The process of adopting this specific conformation can be energetically unfavorable. Conformational restriction, or rigidification, is a strategy used to lock a flexible molecule into a more limited set of conformations, ideally one that resembles the bioactive conformation. researchgate.net This can lead to significant improvements in potency and selectivity. researchgate.netnih.gov

For a molecule like this compound, which has several rotatable bonds, this is a particularly relevant strategy. The flexibility of the N-isobutyl and 2-isobutyrylamino side chains could be constrained. For example, the N-isobutyl group could be incorporated into a heterocyclic ring system, such as a piperidine (B6355638) or indolizidine. Studies on dopamine (B1211576) receptor antagonists have successfully used this approach, replacing a flexible N-benzylpiperidine side chain with more rigid phenyl-substituted indolizidines. nih.gov This not only restricted the conformation but also revealed that the orientation of the substituent on the new rigid scaffold was critical for activity, demonstrating the power of this technique to probe the three-dimensional requirements of the receptor binding site. nih.gov

Analyzing the conformational preferences of molecular fragments using crystallographic data can also guide these modifications. For instance, data shows that acyclic secondary amides strongly favor a trans conformation. acs.org Strategies that stabilize this preferred conformation or explore others through rigidification can provide deep insights into the SAR. acs.org

Computational Approaches in SAR Derivation for Benzamides

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of benzamide derivatives. These methods complement experimental work by providing molecular-level insights into ligand-receptor interactions and by helping to prioritize compounds for synthesis.

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies are used to build statistical models that correlate the biological activity of a series of compounds with their 3D properties (e.g., steric and electrostatic fields). For benzamide derivatives designed as glucokinase activators, 3D-QSAR models have successfully identified key features required for potency. nih.gov These models can reveal that electropositive and hydrophobic groups in certain regions increase activity, while substituting an electronegative atom like the benzamide oxygen can diminish it. nih.gov

Molecular Docking: Docking simulations predict the preferred binding orientation of a ligand within a receptor's active site. This technique is widely used to study benzamide inhibitors. For instance, docking studies of benzodioxane-benzamides into the FtsZ protein suggested that derivatives with longer linkers could achieve a better fit in a narrow, hydrophobic cavity, guiding the design of more potent compounds. nih.gov

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific target. For a series of benzamide derivatives, a pharmacophore model might consist of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, along with their specific spatial arrangement. nih.gov

Conformational Analysis: Computational methods are used to analyze the low-energy conformations of flexible molecules. For 2-(benzylsulfinyl)benzamide, computational analysis revealed that a specific conformational transition of the analyte on the chiral selector surface was responsible for its effective separation, providing a rationale that would be difficult to obtain through experimental means alone. nih.gov

These computational approaches allow for the rational design of new benzamide derivatives and provide a deeper understanding of the SAR data generated through experimental synthesis and testing. nih.govnih.gov

Biological Target Identification and Mechanistic Research of Benzamide Derivatives in Vitro and Preclinical Models Only

Enzyme Modulation Studies of Benzamide (B126) Derivatives

The ability of benzamide derivatives to interact with and modulate the activity of critical enzymes is a cornerstone of their therapeutic potential. These interactions range from epigenetic modification through histone deacetylase inhibition to the disruption of viral replication via protease inhibition.

A prominent example of a benzamide derivative in enzyme modulation is Entinostat. researchgate.net It is a synthetic, orally bioavailable compound that potently and selectively inhibits Class I and IV histone deacetylase (HDAC) enzymes. researchgate.netwikipedia.org The mechanism of action involves the benzamide moiety interacting with the active site of the HDAC enzyme. This inhibition leads to the hyperacetylation of histones, which are the primary proteins that package DNA into chromatin. researchgate.net

Histone hyperacetylation results in a more relaxed chromatin structure, allowing for the transcriptional activation of a specific set of genes. researchgate.net These genes are often tumor suppressors or are involved in cell cycle regulation, differentiation, and apoptosis (programmed cell death). researchgate.net Consequently, the downstream effects of Entinostat's HDAC inhibition include the suppression of cancer cell proliferation, induction of terminal differentiation, and apoptosis. researchgate.netnih.gov Research has identified that novel benzamide-based structures can be designed to selectively inhibit HDAC1-3 isoforms, which are often overexpressed in cancers like breast cancer. nih.gov

Table 1: Profile of Entinostat, a Benzamide-Based HDAC Inhibitor

| Feature | Description | Source(s) |

|---|---|---|

| Compound Class | Synthetic Benzamide Derivative | researchgate.net |

| Mechanism | Selective inhibitor of Class I and IV Histone Deacetylases (HDACs) | researchgate.netwikipedia.org |

| Molecular Action | Promotes histone hyperacetylation, leading to transcriptional activation. | researchgate.net |

| Cellular Outcome | Inhibition of cell proliferation, induction of terminal differentiation and apoptosis. | researchgate.netnih.gov |

| Key Research Area | Oncology, particularly in combination therapies for advanced breast cancer. | wikipedia.orgnih.gov |

Benzamide derivatives have been extensively investigated as inhibitors of various proteases, which are critical enzymes in the life cycle of viruses and the regulation of cellular processes in cancer.

SARS-CoV Papain-like Protease (PLpro): The papain-like protease of SARS-CoV-2 is an essential enzyme for viral replication, as it processes viral polyproteins. nih.govnih.gov It also plays a role in immune evasion by cleaving ubiquitin and ISG15 modifications from host cell proteins. nih.gov Small molecule inhibitors targeting PLpro are considered a promising antiviral strategy. nih.govnih.gov Non-covalent inhibitors based on naphthalene (B1677914) and other scaffolds, which can be considered related to benzamides, have been developed. nih.gov For example, the inhibitor GRL0617 and its derivatives show activity against SARS-CoV-2 PLpro. nih.govnih.gov These compounds act by binding to the active site of the protease, thereby blocking its function and reducing viral replication in preclinical models. nih.govnih.gov

Ubiquitin-Specific Peptidase 7 (USP7): USP7 is a deubiquitinating enzyme that stabilizes multiple proteins relevant to cancer, making it a therapeutic target for hematologic malignancies. Drug-like inhibitors of USP7 are actively being sought. Research has led to the discovery of N-benzylpiperidinol derivatives as potent and selective USP7 inhibitors, with some compounds showing IC₅₀ values in the nanomolar range. Crystallographic studies have revealed their binding modes, which are distinct from other known inhibitors, paving the way for the development of novel cancer therapies.

Viral Serine Proteases: Viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A serine protease, are essential for viral maturation and are primary targets for antiviral drug discovery. The design of inhibitors often focuses on creating peptidomimetic or small molecules that mimic the transition state of the enzyme's natural substrate, leading to competitive inhibition. Benzamidine derivatives, which are structurally related to benzamides, have been shown to inhibit trypsin-like serine proteases and can suppress the growth of carcinoma cells.

Table 2: Examples of Benzamide and Related Derivatives as Protease Inhibitors

| Target Protease | Inhibitor Class/Example | Mechanism of Action | Therapeutic Area | Source(s) |

|---|---|---|---|---|

| SARS-CoV-2 PLpro | Naphthalene-based (e.g., GRL0617) | Non-covalent competitive inhibition of the active site. | Antiviral (COVID-19) | nih.govnih.govnih.gov |

| USP7 | N-benzylpiperidinol derivatives (e.g., X20, X26) | Potent and selective inhibition. | Oncology | |

| Viral Serine Proteases | Benzamidine derivatives | Competitive inhibition of the enzyme active site. | Antiviral, Oncology |

Benzamide derivatives have emerged as potent inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE), which is considered a significant biomarker and therapeutic target in advanced Alzheimer's disease.

Researchers have reported series of N-benzyl benzamide derivatives that act as selective and highly potent BChE inhibitors, with half-maximal inhibitory concentrations (IC₅₀) reaching picomolar to nanomolar levels. The inhibitory effect is achieved through the direct binding of these compounds to the BChE enzyme. In one study, molecular docking and dynamics simulations of an N-isobutyl carboxamide derivative showed that it interacted with several residues in the active site gorge of BChE, explaining its selectivity and competitive inhibition pattern. These findings highlight the potential of benzamide-based structures in developing treatments for neurodegenerative diseases.

Table 3: Benzamide Derivatives as Butyrylcholinesterase (BChE) Inhibitors

| Inhibitor Series | Potency (IC₅₀) | Inhibition Type | Potential Application | Source(s) |

|---|---|---|---|---|

| N-benzyl benzamides | Picomolar to Nanomolar | Selective, Direct Binding | Alzheimer's Disease | |

| 2-benzoylhydrazine-1-carboxamides | Starting from 22 µM | Dual AChE/BChE Inhibition | Cholinesterase-related disorders | |

| N-isobutyl thiazole (B1198619) carboxamides | Not specified | Selective, Competitive | Alzheimer's Disease |

Receptor Interaction Studies (Antagonism/Agonism)

Beyond enzyme modulation, benzamide derivatives are crucial in studying receptor interactions, acting as antagonists or agonists to modulate signaling pathways involved in various physiological and pathological processes.

The cholecystokinin (B1591339) (CCK) system, with its CCK-A and CCK-B receptor subtypes, is involved in both gastrointestinal function and central nervous system processes like anxiety and pain. The CCK-B receptor, in particular, has been a target for developing treatments for anxiety and depression.

CCK-B receptor antagonists have been shown to produce antidepressant-like effects in preclinical models of stress and depression. Studies have demonstrated that these antagonists can block long-term potentiation (LTP), a cellular mechanism of memory, in the basolateral amygdala, a brain region critical for emotional memories. This suggests that blocking CCK-B receptors could be a viable strategy for treating stress-related psychiatric disorders. Additionally, antagonists for the gastrin-releasing peptide (GRP) receptor, which shares similarities with the CCK receptor family, have been developed to block GRP-stimulated processes.

The complement C5a receptor (C5aR or CD88) is a G protein-coupled receptor that plays a critical role in the innate immune system by mediating potent inflammatory responses to the anaphylatoxin C5a. wikipedia.org Targeting C5aR has emerged as a novel therapeutic strategy for a wide range of inflammatory disorders.

While many early antagonists were peptidic, significant research has focused on developing chemically diverse, non-peptide C5aR antagonists. Compounds such as Avacopan have been studied for their allosteric action on the C5aR. These antagonists bind to a site on the receptor that is distinct from the natural ligand (C5a) binding site, inducing a conformational change that prevents receptor activation. This allosteric modulation blocks downstream signaling pathways that lead to inflammation, such as cytokine secretion and chemotaxis. wikipedia.org Structural and biophysical studies of how these small molecules interact with C5aR are paving the way for the rational design of new anti-inflammatory drugs.

Sigma-1 Protein Ligand Interactions

The sigma-1 receptor is a unique intracellular protein that has been shown to interact with a wide variety of synthetic and endogenous ligands, including drugs of abuse and neurosteroids. Ligands for the sigma-1 receptor often possess a nitrogen atom connected to alkyl chains. nih.govnih.gov Studies have identified that long alkyl chain primary amines, such as the endogenous sphingolipids D-erythro-sphingosine and sphinganine, bind with considerable affinity to the sigma-1 receptor. nih.govnih.gov The interaction of D-erythro-sphingosine with the sigma-1 receptor has been characterized as competitive, as demonstrated in studies using the radioligand [3H]-(+)-pentazocine. nih.govnih.gov

Notably, the phosphorylation of sphingosine (B13886) to sphingosine-1-phosphate by sphingosine kinases abrogates this binding, suggesting a potential regulatory mechanism for sigma-1 receptor activity within the cell. nih.govnih.gov While the broader class of N-substituted benzamides has been studied for various biological activities, specific data detailing the direct interaction, such as binding affinity (Kᵢ) or inhibitory concentration (IC₅₀), of N-isobutyl-2-(isobutyrylamino)benzamide with the sigma-1 protein is not available in the reviewed literature.

Cellular Pathway Modulation in In Vitro Models (e.g., Cancer Cell Lines, excluding human clinical trials)

In Vitro Anti-proliferative Activity against Cancer Cells

N-substituted benzamide derivatives have been a focus of research for their potential anti-proliferative effects against various cancer cell lines. For instance, a series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides demonstrated significant antiproliferative activity against the MCF7 breast cancer cell line. acgpubs.org Within this series, compound 9 was identified as the most potent agent, with IC₅₀ values ranging from 3.84 to 13.10 μM. acgpubs.org The study highlighted that para-substituted phenyl rings with electron-donating groups, such as methoxy (B1213986) substituents, tended to increase the cytotoxic potency of the compounds. acgpubs.org

Another study on N-substituted benzamides showed that compounds like declopramide (B1670142) inhibit proliferation in vitro. nih.gov However, specific data on the in vitro anti-proliferative or cytotoxic activity of this compound against specific cancer cell lines, including IC₅₀ values, is not detailed in the available scientific literature.

Table 1: In Vitro Anti-proliferative Activity of Selected Benzamide Derivatives Data for the specific compound this compound is not available.

| Compound/Derivative Class | Cell Line | IC₅₀ (μM) | Source |

|---|

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Models

Certain N-substituted benzamides have been shown to induce apoptosis and modulate the cell cycle in preclinical cancer models. Declopramide, for example, has been observed to induce apoptosis in the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60 at concentrations above 250 μM. nih.gov This process involves the release of cytochrome c into the cytosol and the activation of caspase-9, indicating an induction of the mitochondrial pathway of apoptosis. nih.gov The pro-apoptotic effects of declopramide were inhibited by the broad-spectrum caspase inhibitor zVADfmk and by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, prior to the onset of apoptosis, declopramide was found to induce a G2/M cell cycle block in both 70Z/3 and p53-deficient HL60 cells. nih.gov This suggests that the cell cycle arrest induced by this class of benzamides may occur through pathways independent of p53 activation. nih.gov Specific studies detailing the capacity of this compound to induce apoptosis or modulate the cell cycle in preclinical models have not been identified in the reviewed literature.

Gene Expression Modulation (e.g., MDM2, p53 mRNA)

The p53 tumor suppressor protein and its negative regulator, MDM2, are critical components of cellular stress response pathways and are often dysregulated in cancer. The expression of the MDM2 gene is, in part, induced by wild-type p53, forming a negative feedback loop. nih.govembopress.org In tumor cells with MDM2 gene amplification, antisense inhibition of MDM2 has been shown to increase p53-inducible gene expression and lead to apoptosis. nih.gov

While N-substituted benzamides like declopramide have been shown to induce p53 expression in certain cell lines (e.g., 70Z/3 cells), their apoptotic and cell cycle effects can also occur in p53-deficient cells like HL60, indicating that their mechanism is not solely dependent on p53 activation. nih.gov There is no specific information available from the reviewed sources on whether this compound directly modulates the gene expression of MDM2 or p53 mRNA.

Antimicrobial Activity Evaluation in Microorganism Strains (e.g., fungi, bacteria)

Benzamide and its derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial properties against various bacterial and fungal strains. nanobioletters.com Studies on different series of benzamide compounds have demonstrated their potential as antimicrobial agents. For example, in one study of novel benzamide compounds, compound 5a showed excellent activity against both Bacillus subtilis (B. subtilis) and Escherichia coli (E. coli), with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis with MIC values of 3.12 μg/mL and 6.25 μg/mL, respectively. nanobioletters.com

The antimicrobial potential of related structures, such as benzimidazole (B57391) derivatives, has also been evaluated, showing varying degrees of activity against strains like Staphylococcus aureus, B. subtilis, E. coli, and the fungus Candida albicans. nih.gov Despite the recognized antimicrobial potential of the broader benzamide class, specific MIC values or data on the antimicrobial activity of this compound against specific fungal or bacterial strains are not provided in the referenced literature.

Table 2: Antimicrobial Activity (MIC) of Selected Benzamide Derivatives Data for the specific compound this compound is not available.

| Compound | Microorganism | MIC (μg/mL) | Source |

|---|---|---|---|

| Compound 5a | B. subtilis | 6.25 | nanobioletters.com |

| Compound 5a | E. coli | 3.12 | nanobioletters.com |

| Compound 6b | E. coli | 3.12 | nanobioletters.com |

Chemical Biology Applications and Probe Development Using Benzamide Scaffolds

Use in Phenotypic Screening Assays (e.g., multicellular spheroids for anticancer activity)

There is no available data or research to suggest that "N-isobutyl-2-(isobutyrylamino)benzamide" has been utilized in phenotypic screening assays. While the use of multicellular spheroids is a recognized and valuable tool in cancer research for assessing the efficacy of anticancer compounds, there are no published studies that have included "this compound" in such screens. The general principles of phenotypic screening involve testing compounds in cell-based models to identify agents that produce a desired phenotypic change, such as the inhibition of cancer cell growth in a three-dimensional spheroid model. However, the application of this specific compound in this context has not been documented in the accessible scientific literature.

Patent Landscape and Innovation Trends in Benzamide Derivatives Research Oriented Analysis

Analysis of Patent Filings for Benzamide (B126) Scaffolds

An examination of the patent literature reveals that the benzamide core is a focal point of extensive research, with filings spanning a wide array of structural modifications and potential applications. These patents, when viewed from a research perspective, highlight the chemical versatility of the scaffold rather than specific commercial products. Filings frequently claim broad classes of compounds, defined by variable substituent groups (R-groups) on the benzoyl ring and the amide nitrogen, indicating an exploratory approach to discovering new chemical matter.

Patents for benzamide derivatives are filed across numerous jurisdictions, indicating global research interest. The scope of these filings often covers not just the final compounds but also the processes for their preparation and key intermediates. For instance, patents have been granted for processes to prepare N-substituted benzamides, including those with heterocyclic moieties, and for methods involving specific reagents like benzoyl chloride or 1,1'-Carbonyldiimidazole (CDI) to facilitate amide bond formation. google.comresearchgate.net

The research focus evident in patent filings is diverse. Many patents describe substituted N-(2'-aminophenyl)-benzamide derivatives, where substitutions on the p-amino function are explored to create novel compounds. google.com Other patents cover 2-benzoylaminobenzamide derivatives google.com, N-substituted aminobenzamides google.com, and benzamides linked to other heterocyclic systems like benzimidazole (B57391) or thiadiazole. google.comnih.gov This demonstrates a strategic trend in research to explore how different substitution patterns on the benzamide scaffold influence its properties, likely as a foundation for future, more targeted research programs.

Table 1: Overview of Research-Oriented Patent Filings for Benzamide Scaffolds

| Patent/Reference | Scope of Benzamide Derivatives Claimed | Key Research Focus |

|---|---|---|

| WO2015014972A1 | 2-Benzoylaminobenzamide derivatives with variable substitutions on both phenyl rings. google.com | Inhibitors of the Bcl3 protein, investigated for potential in oncology research. google.com |

| US5137918A | N-(2'-aminophenyl)-benzamide derivatives with a lower acylamino radical at the 4-position. google.com | Exploration of neutral-reacting groups as alternatives to a basic p-amino function for potential therapeutic applications. google.com |

| US5643965A | N-alkyl-2-acetamidobenzamides and their nitro- and amino- precursors. google.com | Investigation of compounds for potential use in neurodegenerative disorder research. google.com |

| EP0036269A1 | Substituted benzamides with an N-quinolizidinylmethyl group and various substitutions on the benzoyl ring, including acylamino groups. google.com | Compounds with stimulatory effects on gastric motility for gastrointestinal research. google.com |

| US3357978A | General formula for N-tertiary aminoalkyl benzamides with broad claims on ring substituents. google.com | Process for preparing substituted benzamides from p-aminosalicylic acid. google.com |

Identification of Novel Benzamide Derivatives in Patent Literature as Research Leads

Patent literature serves as a primary source for identifying novel chemical structures that can act as leads for further research. While a patent for N-isobutyl-2-(isobutyrylamino)benzamide itself is not prominently featured, numerous patents disclose structurally related 2-aminobenzamide (B116534) and N-substituted benzamide derivatives that are of significant interest. These compounds often emerge from screening programs or rational design efforts aimed at identifying molecules with specific biological or material properties.

One area of innovation is in the development of 2-aminobenzamide derivatives as potential inhibitors of protein-protein interactions or enzymes. For example, 2-benzoylaminobenzamide derivatives have been patented as inhibitors of Bcl3, a protein implicated in cancer progression, making them valuable tools for oncology research. google.com Another significant research direction involves the discovery of 2-aminobenzamide derivatives as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that is a target in cancer research. researchgate.netacs.org These patents disclose compounds like 4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide, which serve as highly potent and selective research probes. acs.org

Furthermore, research has led to the patenting of novel 2-aminobenzamide derivatives that incorporate other bioactive heterocyclic moieties. Recently, benzamide derivatives bearing a benzothiazole (B30560) and phenylamine moiety have been synthesized and patented, driven by the known biological activities of both scaffolds. researchgate.net Similarly, N-(2'-aminophenyl)-benzamide derivatives where the 4-position is substituted with various acylamino groups, such as formylamino or isobutyrylamino, have been claimed in patents as novel chemical entities. google.com These compounds represent important starting points for structure-activity relationship (SAR) studies. nih.gov

Table 2: Examples of Novel Benzamide Derivatives as Research Leads in Patent Literature

| Derivative Class/Example Compound | Structural Features | Stated Research Application/Target | Reference |

|---|---|---|---|

| 2-Benzoylaminobenzamides | An additional benzoyl group on the 2-amino position of the benzamide scaffold. | Bcl3 inhibitors for cancer research. google.com | google.com |

| 4-Acylamino-N-(2'-aminophenyl)-benzamides | An N-(2'-aminophenyl)amide with an acylamino group (e.g., isobutyrylamino) at the 4-position. google.com | Investigation as antineoplastic agents. google.com | google.com |

| Indazolyl-2-aminobenzamides (e.g., SNX-2112) | A complex indazolyl group at the 4-position and a substituted amino group at the 2-position. acs.org | Potent and selective Hsp90 inhibitors for oncology research. acs.org | researchgate.netacs.org |

| 2-Aminobenzamides with Benzothiazole Moiety | Hybrid molecules combining the 2-aminobenzamide core with a benzothiazole structure. researchgate.net | Investigation of cytotoxic activity against tumor cell lines. researchgate.net | researchgate.net |

| N-Alkyl-2-acetamidobenzamides | An acetamido group at the 2-position and an alkyl group on the amide nitrogen. google.com | Research into treatments for neurodegenerative disorders. google.com | google.com |

Trends in Synthetic Processes and Intermediate Compounds Claimed in Patents for Research Purposes

Patents focused on research often claim not only the final compounds but also the novel synthetic routes and key intermediates required for their preparation. These process claims reveal trends in synthetic organic chemistry and highlight enabling methodologies for accessing complex benzamide derivatives.

A common theme in the synthesis of substituted benzamides is the formation of the amide bond. Patented methods frequently involve the reaction of a substituted benzoic acid derivative with an appropriate amine. The activation of the carboxylic acid is a key step, with several strategies being patented. These include:

Conversion of the benzoic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. google.comgoogle.com

The use of peptide coupling agents, such as 1,1'-Carbonyldiimidazole (CDI), to form an activated acylimidazole intermediate in situ, which then reacts with the amine. researchgate.net

For the synthesis of 2-(acylamino)benzamide structures, a prevalent strategy involves a multi-step sequence starting from a corresponding nitro-substituted precursor. For example, a patented process for preparing N-alkyl-2-acetamidobenzamides involves the initial amidation of a 2-nitrobenzoyl chloride with an alkylamine to yield an N-alkyl-2-nitrobenzamide. This nitro intermediate is then reduced to the corresponding 2-aminobenzamide, which is subsequently acylated to afford the final product. google.com This nitro-to-amino-to-acylamino pathway is a recurring motif in the synthesis of these scaffolds.

Patents also claim the novel intermediates themselves, as they are crucial building blocks for creating libraries of derivatives for research. Key classes of intermediates found in the patent literature include substituted nitrobenzoic acids, nitrobenzoyl chlorides, and N-substituted aminobenzamides. google.comgoogle.comgoogle.com

Table 3: Trends in Patented Synthetic Processes and Key Intermediates

| Synthetic Strategy/Process | Key Reagents and Conditions | Claimed Intermediates | Reference |

|---|---|---|---|

| Acid Chloride Pathway | Oxalyl chloride or thionyl chloride to form acid chloride; amine coupling often in pyridine (B92270) or with a base like triethylamine. | Substituted benzoyl chlorides (e.g., 2-nitrobenzoyl chloride). google.com | google.comgoogle.com |

| CDI Coupling | 1,1'-Carbonyldiimidazole (CDI) in an anhydrous solvent like THF to form an acylimidazole. researchgate.net | Acylimidazole derivatives. researchgate.net | researchgate.net |

| Nitro-Group Reduction and Acylation | Hydrogenation with a catalyst (e.g., Palladium on carbon) or chemical reduction (e.g., hydrazine) to convert nitro to amino. google.comgoogle.com Acylation of the resulting amine. | N-substituted-nitrobenzamides (e.g., N-tert-butyl-2-nitrobenzamide); N-substituted-aminobenzamides. google.com | google.comgoogle.com |

| Multi-step synthesis from p-aminosalicylic acid | Sequence of esterification, acylation, alkylation, ring substitution, condensation with amine, and deacylation. google.com | Methyl-2-methoxy-4-acetylamino-5-chlorobenzoate. google.com | google.com |

Future Research Directions and Unexplored Areas for N Isobutyl 2 Isobutyrylamino Benzamide Research

Expanding Synthetic Libraries of N-isobutyl-2-(isobutyrylamino)benzamide Analogs

A critical first step in exploring the potential of a lead compound is the generation of a diverse chemical library to enable robust structure-activity relationship (SAR) studies. For this compound, synthetic efforts should focus on systematic modifications of its core components: the N-isobutyl group, the isobutyrylamino moiety, and the benzamide (B126) aromatic ring.

Key synthetic strategies would involve:

Variation of the N-alkyl group: Replacing the N-isobutyl group with a range of linear, branched, and cyclic alkyl groups, as well as aromatic moieties, to probe the steric and electronic requirements of the binding pocket.

Modification of the Acylamino Side Chain: The isobutyryl group can be substituted with other acyl groups of varying chain length, branching, and functionality (e.g., containing hydroxyl, amino, or halogen substituents). This exploration is crucial for tuning properties like solubility and hydrogen bonding capacity.

Substitution on the Benzamide Ring: Introducing various substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) at different positions on the phenyl ring can significantly influence the molecule's electronic profile and metabolic stability. The synthesis of related benzamide derivatives often involves the reaction of a substituted benzoic acid with an appropriate amine. mdpi.comgoogle.commdpi.com

The creation of such a library would provide a foundation for identifying analogs with enhanced potency, selectivity, and favorable physicochemical properties.

Table 1: Proposed Analogs of this compound for a Synthetic Library

| Analog Series | Modification Site | Example Substituents | Rationale |

|---|---|---|---|

| A | N-alkyl group | n-butyl, sec-butyl, tert-butyl, cyclopentyl, benzyl | Investigate steric bulk and hydrophobicity at the primary amide. |

| B | Acylamino group | acetyl, propionyl, benzoyl, cyclopropanecarbonyl | Evaluate the impact of the side chain's size and conformation. |

| C | Benzamide Ring (Position 4) | -Cl, -F, -OCH3, -NO2, -NH2 | Modulate electronic properties and potential for new interactions. |

| D | Benzamide Ring (Position 5) | -Cl, -F, -CH3, -CF3 | Probe for sensitive regions in the target's binding site. |

Deeper Mechanistic Investigations of Identified Biological Activities in Advanced Preclinical Models

Once initial screening of the synthetic library identifies analogs with promising biological activity (e.g., antiproliferative, anticonvulsant, or insecticidal), subsequent research must focus on elucidating their mechanism of action. This requires moving beyond simple in vitro assays to more complex and physiologically relevant systems.

Advanced preclinical models that could be employed include:

3D Cell Cultures (Spheroids/Organoids): These models more accurately mimic the in vivo microenvironment of tissues and tumors compared to traditional 2D cell cultures, providing more reliable data on compound efficacy.

Genetically Engineered Cell Lines: Using CRISPR-Cas9 or other gene-editing tools to knock out or overexpress specific target proteins can confirm the molecular target of the active benzamide analogs.

Animal Models of Disease: If an analog shows promise for a specific disease, such as epilepsy or cancer, its efficacy and target engagement must be validated in relevant animal models (e.g., rodent models of chemically-induced seizures or xenograft tumor models).

These advanced models are indispensable for validating initial hits and understanding the intricate molecular pathways through which the this compound analogs exert their effects.

Novel Computational and AI-Driven Approaches for Predicting Benzamide Bioactivity

To accelerate the discovery process and reduce the costs associated with synthesizing and screening large numbers of compounds, computational methods are essential. These approaches can predict the biological activity of virtual compounds, helping to prioritize the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built using data from the initial library screen. These models use topological descriptors (such as the Wiener's index and Zagreb group parameter) to establish a mathematical relationship between chemical structure and biological activity, which has been successfully applied to predict the anticonvulsant activity of benzamides. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For novel benzamide analogs, docking studies can suggest potential biological targets and provide insights into the binding interactions at the atomic level. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecules and rationalize their antioxidative or other activities by analyzing parameters like bond dissociation energies. researchgate.net

Machine Learning and AI: Advanced machine learning algorithms can be trained on large datasets of known active and inactive molecules to predict the bioactivity of new, untested benzamide analogs with increasing accuracy.

These computational tools can significantly refine the design of second-generation analog libraries, focusing synthetic efforts on compounds with the highest probability of success.

Table 2: Computational Approaches for Benzamide Bioactivity Prediction

| Method | Principle | Application for Benzamide Research |

|---|---|---|

| QSAR | Correlates molecular descriptors with biological activity. | Predicting the activity of unsynthesized analogs based on an initial screening set. nih.gov |

| Molecular Docking | Simulates the binding of a ligand to a protein's active site. | Identifying potential protein targets and optimizing ligand-receptor interactions. nih.gov |

| DFT Calculations | Uses quantum mechanics to model electronic structure. | Rationalizing observed activities and predicting molecular properties. researchgate.net |

| Machine Learning | Uses algorithms to learn patterns from existing chemical data. | High-throughput virtual screening of large compound libraries to identify potential hits. |

Exploration of this compound as a Scaffold for Multi-Target Ligands

Many complex diseases, such as metabolic syndrome and cancer, involve multiple biological pathways. nih.gov Designing single molecules that can modulate several targets simultaneously—so-called multi-target ligands—is a promising therapeutic strategy. The benzamide scaffold is well-suited for this approach due to its synthetic tractability and ability to be decorated with various functional groups.

Future research should explore the potential of the this compound core as a scaffold for developing dual- or multi-target agents. For instance, researchers have successfully merged pharmacophores to create N-benzylbenzamide derivatives that act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic syndrome. nih.gov A similar strategy could be applied by incorporating functionalities known to interact with other targets onto the this compound framework. This could lead to the development of novel agents with unique polypharmacological profiles for treating complex multifactorial diseases.

Development of Advanced Analytical Methods for Studying Benzamide Interactions in Complex Biological Systems

Understanding how a compound interacts with its target in a complex biological milieu is crucial for drug development. While traditional binding assays are useful, advanced analytical methods are needed to study these interactions in real-time and in more physiologically relevant environments.

Future research should leverage state-of-the-art analytical techniques to study the interactions of this compound analogs:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy). mdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates), offering deep insights into the dynamics of the drug-target interaction. mdpi.com

Fluorescence Spectroscopy: This method can be used to study binding by observing changes in the intrinsic fluorescence of a target protein (like tryptophan fluorescence) upon ligand binding. acs.org It can also be used to determine binding mechanisms and affinity constants. nih.govacs.org

Affinity Electrophoresis (AE) and Capillary Electrophoresis (ACE): These techniques measure binding constants based on the change in electrophoretic mobility of a protein when it forms a complex with a ligand. researchgate.net

Employing these methods will provide a detailed, quantitative understanding of how promising benzamide analogs engage with their biological targets, guiding further optimization.

Table 3: Comparison of Advanced Analytical Methods for Studying Benzamide-Protein Interactions

| Method | Key Information Provided | Advantages | Limitations |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). mdpi.com | Label-free; provides full thermodynamic profile in a single experiment. | Requires relatively large amounts of protein; sensitive to buffer composition. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd). mdpi.com | Real-time, label-free, high sensitivity, requires small sample volumes. | Requires immobilization of one binding partner, which can affect activity. |

| Fluorescence Spectroscopy | Binding affinity (Kd), binding site information, conformational changes. acs.org | High sensitivity, can be performed in solution, widely available. | Requires an intrinsic or extrinsic fluorophore; potential for interference. |

| Affinity Capillary Electrophoresis (ACE) | Binding affinity (Kd), stoichiometry. researchgate.net | High resolution and precision, very low sample consumption. researchgate.net | Binding kinetics are not directly measured. |

Q & A

Q. What are the recommended synthetic routes for preparing N-isobutyl-2-(isobutyrylamino)benzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives often involves coupling reactions, such as amidation or Michael addition, using catalysts to improve yield and selectivity. For example, bimetallic metal–organic frameworks (e.g., Fe₂Ni-BDC) have demonstrated high catalytic efficiency in amidation reactions, achieving yields over 77% even after six cycles . Key steps include:

- Pre-functionalization : Activate the benzamide core via nitration or halogenation to introduce reactive sites.

- Catalyst selection : Heterogeneous catalysts like Fe₂Ni-BDC reduce side reactions and enhance recyclability.

- Reaction monitoring : Use FT-IR and XRD to confirm intermediate formation and structural integrity .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Characterization should combine multiple techniques:

- X-ray diffraction (XRD) : Resolve crystal structure and polymorphism, critical for stability studies (e.g., benzamide has three polymorphs with distinct thermal behaviors) .

- FT-IR and NMR : Identify functional groups (e.g., isobutyryl NH stretch at ~3300 cm⁻¹) and confirm substitution patterns.

- HPLC-MS : Assess purity (>95%) and detect byproducts, particularly in derivatives with labile groups like nitro or thiophene .

Q. How does the benzamide moiety influence binding affinity in enzyme inhibition studies?

The benzamide group is critical for hydrogen bonding with biological targets. In SARS-CoV-2 PLpro inhibitors, benzamide forms two key interactions with Gln269 and Asp164, stabilizing the closed conformation of the BL2 loop. Substitution with bioisosteres (e.g., benzylamine) reduces potency by >50%, emphasizing the necessity of the amide carbonyl and NH groups .

Advanced Research Questions

Q. How can polymorphism impact the pharmacological properties of this compound, and what strategies mitigate instability?

Polymorphism affects solubility, bioavailability, and degradation. For example, benzamide’s orthorhombic Form II (least stable) transitions to rhombic crystals under ambient conditions . Mitigation strategies include:

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as a PARP-1 or viral protease inhibitor?

- PARP-1 inhibition : Measure NAD⁺ depletion in cell lysates using colorimetric assays (e.g., ELISA). Benzamide derivatives reduce PARP-1 activity by competing with NAD⁺ binding, as shown in diabetes nephropathy models .

- Protease inhibition (e.g., PLpro) : Use fluorescence resonance energy transfer (FRET) assays with substrates like LRGG-AMC. IC₅₀ values <1 µM indicate high potency .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

SAR analysis should focus on:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance enzyme inhibition but may reduce solubility.

- Steric considerations : Isobutyl groups improve lipid solubility and membrane permeability, as seen in analogs with 95% purity and molecular weights ~306 g/mol .

- Co-crystallization studies : Resolve binding modes with target enzymes (e.g., PLpro) to identify non-covalent interactions (e.g., π-stacking with Tyr268) .

Q. What computational methods predict the metabolic stability and toxicity of this compound?

- Density functional theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., nitro group reduction).

- Molecular docking (AutoDock/Vina) : Simulate binding to cytochrome P450 enzymes to assess metabolic pathways.

- ADMET profiling : Use tools like SwissADME to estimate LogP (optimal range: 2–4) and hERG channel liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.